3-(6-Chloropyrimidin-4-yl)benzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(6-chloropyrimidin-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-5-9(13-6-14-10)7-2-1-3-8(4-7)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMSCKKGELDRSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624687 | |
| Record name | 3-(6-Chloropyrimidin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579476-50-9 | |
| Record name | 3-(6-Chloropyrimidin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 6 Chloropyrimidin 4 Yl Benzoic Acid and Its Core Scaffolds
Established Methodologies for the Synthesis of 3-(6-Chloropyrimidin-4-yl)benzoic acid
Established synthetic routes are characterized by their reliability and well-documented reaction mechanisms. These typically involve multistep sequences, nucleophilic substitutions, or palladium-catalyzed cross-coupling reactions.
Conventional Multistep Reaction Pathways
Traditional synthesis of pyrimidine-containing molecules often involves sequential reactions to build the heterocyclic core and introduce substituents. A plausible conventional pathway for this compound could involve the initial synthesis of a substituted pyrimidine (B1678525) ring followed by functional group manipulations. For instance, a final step in such a sequence is often the hydrolysis of a corresponding ester, such as an ethyl or methyl ester, to yield the desired carboxylic acid. chemicalbook.com A typical hydrolysis reaction involves treating the ester with a base like lithium hydroxide (B78521) in a solvent mixture, followed by acidification to precipitate the final benzoic acid product. chemicalbook.com These multistep processes, while effective, can sometimes require lengthy reaction times and purification of intermediates at each stage. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Strategies on Pyrimidine Halides
The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govmdpi.com This strategy is fundamental for functionalizing chloropyrimidines. The presence of multiple chlorine atoms, as in 2,4,5,6-tetrachloropyrimidine, activates the ring for nucleophilic attack. researchgate.net Studies have shown that the C-4 position is particularly reactive, allowing for regioselective substitution. researchgate.net
The long-accepted mechanism for SNAr involves a two-stage process featuring a Meisenheimer intermediate. nih.gov In this mechanism, a nucleophile adds to the aromatic ring, forming a resonance-stabilized intermediate, which then expels the leaving group (in this case, a chloride ion) to restore aromaticity. This approach allows for the introduction of various functionalities onto the pyrimidine core by reacting a suitable chloropyrimidine precursor with a nucleophile.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent one of the most straightforward and versatile methods for preparing substituted pyrimidines. mdpi.comrsc.org This reaction creates a carbon-carbon bond between a halogenated pyrimidine and an aryl boronic acid. mdpi.com To synthesize this compound, this would typically involve the reaction of a dichloropyrimidine, such as 2,4-dichloropyrimidine (B19661) or 4,6-dichloropyrimidine, with 3-carboxyphenylboronic acid or its corresponding ester.
The Suzuki-Miyaura reaction mechanism involves a catalytic cycle with key steps of oxidative addition, transmetalation, and reductive elimination. mdpi.com The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield and selectivity. mdpi.commdpi.com Research has demonstrated that this method is highly efficient for producing C4-substituted pyrimidines. mdpi.com
| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane (B91453)/H2O | 95% | mdpi.com |
| 2,4-Dichloropyrimidine | 3-Formylphenylboronic acid | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H2O | 80% | mdpi.com |
| 2,4-Dichloropyrimidine | 3-(Methoxycarbonyl)phenylboronic acid | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H2O | 89% | mdpi.com |
This table presents optimized conditions for the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with various aryl boronic acids, demonstrating the high efficiency of this method for C-C bond formation at the C4 position of the pyrimidine ring.
Emerging Synthetic Strategies for this compound Derivatives
To overcome the limitations of conventional methods, such as long reaction times and the need for multiple steps, emerging synthetic strategies are being developed. These include the use of microwave assistance and the design of one-pot reaction sequences.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. nih.govresearchgate.net The application of microwave irradiation can dramatically reduce reaction times from hours or days to just minutes and often leads to higher yields compared to conventional heating methods. nih.govnih.govmdpi.com This technology has been successfully applied to various reactions for synthesizing heterocyclic compounds, including Suzuki couplings and the formation of pyridothiazepines. mdpi.commdpi.com For instance, the cycloaddition of acetylenes to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) was accelerated from several days under reflux conditions to just hours using microwave heating. nih.gov This efficiency makes microwave-assisted synthesis a highly attractive method for the rapid generation of libraries of pyrimidine derivatives for further research. nih.govmdpi.com
| Compound | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |
|---|---|---|---|---|---|
| Compound 2 | 6 h | 75% | 10 min | 90% | mdpi.com |
| Compound 4a | 8 h | 65% | 15 min | 85% | mdpi.com |
| Compound 4b | 10 h | 60% | 20 min | 80% | mdpi.com |
| Compound 4c | 8 h | 70% | 15 min | 90% | mdpi.com |
*Compounds are substituted pyridothiazepines and related precursors as described in the cited source. This table illustrates the significant advantages of using microwave-assisted methods over traditional heating for the synthesis of heterocyclic compounds, showing drastic reductions in reaction time and improvements in product yield. mdpi.com
One-Pot Reaction Sequences
One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, is gaining prominence for its efficiency and atom economy. mdpi.com This approach avoids lengthy separation processes and the purification of intermediate compounds, which saves time and reduces waste. nih.govbeilstein-journals.org Multicomponent reactions (MCRs), a key type of one-pot synthesis, are particularly powerful for creating structurally diverse and complex molecules in a single step. mdpi.comresearchgate.net Various pyrimidine and fused-pyrimidine derivatives have been successfully synthesized using one-pot strategies. mdpi.comresearchgate.net For example, an effective one-pot method for synthesizing 4-arylpyrazolo[3,4-b]pyridin-6-ones involves the reaction of 5-aminopyrazoles with azlactones under solvent-free conditions, followed by elimination in a superbasic medium. nih.govbeilstein-journals.org The development of similar one-pot sequences for this compound could provide a more streamlined and environmentally friendly manufacturing process.
Chemo- and Regioselective Synthetic Control
The synthesis of this compound and its core scaffolds, such as 4-aryl-6-chloropyrimidines, is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This method offers a powerful tool for the formation of the critical carbon-carbon bond between the benzoic acid and pyrimidine rings. The primary challenge in this synthesis lies in achieving precise chemo- and regioselectivity, particularly when using polychlorinated pyrimidine precursors.
The key starting materials for this synthesis are typically a derivative of 3-formylbenzoic acid or 3-boronobenzoic acid and 4,6-dichloropyrimidine. The reactivity of the chlorine atoms on the pyrimidine ring is not identical. In Suzuki-Miyaura couplings involving 2,4- or 4,6-dichloropyrimidines, substitution occurs preferentially at the C4 and C6 positions over the C2 position. acs.orgnih.gov This inherent regioselectivity is crucial for the synthesis of the target molecule. The reaction selectively couples the arylboronic acid at the C4 position of 4,6-dichloropyrimidine, leaving the chlorine at the C6 position untouched under controlled conditions.
Studies on related 2,4-dichloropyrimidine systems demonstrate that mono-arylation can be achieved with high regioselectivity at the C4 position. nih.govmdpi.com The choice of catalyst, base, and solvent system is critical to maximizing the yield of the desired mono-substituted product while minimizing the formation of di-substituted byproducts. researchgate.net For instance, using palladium catalysts like Pd(PPh₃)₄ in combination with bases such as K₃PO₄ in solvents like 1,4-dioxane has proven effective for these transformations. mdpi.comresearchgate.net
Furthermore, chemo- and regioselective control can be exerted through other synthetic strategies, such as directed magnesiation using specialized reagents like TMPMgCl·LiCl, which allows for the selective functionalization of specific positions on the pyrimidine ring before subsequent reactions. nih.gov Nucleophilic aromatic substitution (SNAr) reactions also play a role, where the electron-deficient nature of the pyrimidine ring facilitates displacement of chloride ions. acs.org The regioselectivity of SNAr reactions can be finely tuned; for example, amination of 6-aryl-2,4-dichloropyrimidines has been shown to occur with high selectivity at the C4 position. acs.org
The following table summarizes typical conditions used for the regioselective Suzuki-Miyaura coupling of chloropyrimidines with arylboronic acids, which are analogous to the synthesis of the target compound.
| Pyrimidine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield of Mono-arylated Product | Ref |
| 2,4-Dichloropyrimidine | 3-Methoxycarbonylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 62% | mdpi.com |
| 4,6-Dichloropyrimidine | Arylboronic acids | Pd(OAc)₂/PPh₃ | K₃PO₄ | Toluene | Moderate to Good | researchgate.net |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.comresearchgate.net |
| 2,4-Dichloropyrimidine | Various arylboronic acids | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | Variable | nih.gov |
Mechanistic Investigations of Synthetic Transformations Involving the this compound Framework
The primary synthetic transformation for constructing the this compound framework is the Suzuki-Miyaura cross-coupling reaction. The mechanism of this palladium-catalyzed reaction is well-established and proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. colab.ws
Oxidative Addition : The cycle begins with the oxidative addition of the 4-chloro-pyrimidine derivative to a low-valent palladium(0) complex (typically generated in situ from a palladium(II) precatalyst). This step involves the insertion of the palladium atom into the carbon-chlorine bond at the C4 position of the pyrimidine ring, forming a square planar palladium(II) intermediate. The higher reactivity of the C4/C6 positions compared to C2 in polychloropyrimidines is a key factor driving the regioselectivity of this initial step. nih.gov
Transmetalation : The organopalladium(II) intermediate then undergoes transmetalation with the organoboron reagent (e.g., 3-(methoxycarbonyl)phenylboronic acid), which is activated by a base. The base (e.g., carbonate or phosphate) coordinates to the boron atom, forming a more nucleophilic "ate" complex. This complex transfers the aryl group from the boron to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
Reductive Elimination : The final step is reductive elimination from the diorganopalladium(II) complex. The two organic ligands (the pyrimidinyl and aryl groups) couple, forming the new C-C bond of the final product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Computational studies, such as Density Functional Theory (DFT) calculations, on related aryl-pyrimidine systems have been used to analyze reactivity, electronic structures, and the intramolecular charge transfer characteristics of these molecules, providing deeper insight into the reaction mechanism and structural properties. mdpi.comresearchgate.net These studies help to rationalize the observed regioselectivity and reactivity patterns in the synthesis of complex pyrimidine derivatives.
Sustainable Synthesis Protocols for this compound and its Congeners
In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable protocols for the synthesis of pyrimidine derivatives. researchgate.neteurekaselect.com These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
One prominent sustainable technique is the use of microwave irradiation as an energy source. nih.gov Microwave-assisted synthesis often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. This technology follows green principles by reducing energy consumption and often allowing for the use of less or no solvent. nih.gov The Suzuki coupling to form the this compound scaffold is a prime candidate for optimization using microwave heating.
The development of multicomponent reactions (MCRs) represents another cornerstone of sustainable pyrimidine synthesis. nih.govorganic-chemistry.org These reactions allow for the construction of complex molecules from three or more starting materials in a single step, which enhances atom economy and reduces the number of purification steps required. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols showcases a highly regioselective and sustainable route that utilizes starting materials potentially derived from biomass. nih.govorganic-chemistry.org
The choice of solvents and catalysts is also critical for sustainability. Research has focused on replacing hazardous solvents like 1,4-dioxane with greener alternatives such as water, ethanol, or performing reactions under solvent-free conditions. researchgate.netrsc.org Furthermore, electrochemical synthesis methods are emerging as a sustainable alternative. For example, a nickel-catalyzed electrochemical cross-coupling between 4-amino-6-chloropyrimidines and aryl halides has been developed, employing a sacrificial iron anode under mild conditions, which avoids the need for stoichiometric organometallic reagents. nih.gov
These green chemistry principles can be applied to the synthesis of this compound to create more environmentally benign manufacturing processes.
Structural Elucidation and Advanced Characterization of 3 6 Chloropyrimidin 4 Yl Benzoic Acid
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to understanding the chemical structure of 3-(6-Chloropyrimidin-4-yl)benzoic acid, with each technique offering unique insights into its atomic and electronic composition.
NMR spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. While specific spectral data for this compound is not extensively published, expected chemical shifts can be inferred from the analysis of its constituent parts: a 3-substituted benzoic acid and a 6-chloro-4-substituted pyrimidine (B1678525) ring. rsc.orgnih.govijesrr.org
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both the benzene (B151609) and pyrimidine rings. The benzoic acid moiety would typically display complex multiplets in the aromatic region (δ 7.5-8.5 ppm). rsc.orgrsc.org The single proton on the pyrimidine ring would likely appear as a singlet, and the proton of the carboxylic acid group would be a broad singlet at a downfield shift (δ 10-13 ppm), which is often exchangeable with D₂O. rsc.org
¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (δ ~165-175 ppm). rsc.orgrsc.org Aromatic carbons from both rings would resonate in the δ 120-160 ppm range. The carbon atom bonded to the chlorine on the pyrimidine ring would also have a characteristic chemical shift. doi.org
Expected ¹H and ¹³C NMR Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 10.0 - 13.0 (broad s) | Carboxylic acid (-COOH) |
| ¹H | ~8.5 - 9.0 (s) | Pyrimidine-H |
| ¹H | ~7.5 - 8.5 (m) | Benzoic acid aromatic-H |
| ¹³C | ~165 - 175 | Carbonyl (-COOH) |
| ¹³C | ~120 - 160 | Aromatic and Pyrimidine Carbons |
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the aromatic rings. nih.gov
Key expected vibrational bands include a very broad O-H stretch from the carboxylic acid dimer, typically found in the 2500-3300 cm⁻¹ region. nih.govresearchgate.net A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be prominent around 1680-1710 cm⁻¹. researchgate.net Aromatic C=C and C=N stretching vibrations from the benzene and pyrimidine rings are expected in the 1400-1600 cm⁻¹ range. nih.govijesrr.org The C-Cl stretch from the chloropyrimidine ring would likely appear in the fingerprint region, typically around 700-800 cm⁻¹. ijesrr.org
Expected IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500 - 3300 (broad) | O-H stretch | Carboxylic acid |
| 1680 - 1710 (strong) | C=O stretch | Carboxylic acid |
| 1400 - 1600 | C=C and C=N stretch | Aromatic/Pyrimidine rings |
| ~1300 | C-O stretch | Carboxylic acid |
| 700 - 800 | C-Cl stretch | Chloro-substituent |
Mass spectrometry is employed to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₁₁H₇ClN₂O₂, giving it a molecular weight of approximately 234.64 g/mol . bldpharm.comamadischem.com
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 234. A characteristic isotopic peak [M+2]⁺ at m/z 236, with an intensity of about one-third of the [M]⁺ peak, would confirm the presence of a single chlorine atom. sapub.org
The fragmentation pattern would likely involve initial losses from the carboxylic acid group. Common fragments would include the loss of a hydroxyl radical (-17 amu) to give a fragment at m/z 217, and the loss of the entire carboxyl group (-45 amu) to yield a fragment at m/z 189. docbrown.info Further fragmentation of the pyrimidine and benzene rings would produce additional characteristic ions. sapub.orgdocbrown.info
Expected Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Ion | Origin |
|---|---|---|
| 234/236 | [C₁₁H₇ClN₂O₂]⁺ | Molecular Ion [M]⁺ / [M+2]⁺ |
| 217/219 | [M - OH]⁺ | Loss of hydroxyl radical |
| 189/191 | [M - COOH]⁺ | Loss of carboxyl group |
| 154 | [C₈H₄ClN₂]⁺ | Further fragmentation |
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The presence of two aromatic systems—the benzene ring and the pyrimidine ring—conjugated with a carbonyl group constitutes a significant chromophore. This structure is expected to exhibit strong absorption in the ultraviolet region.
The spectrum would likely show intense absorption bands corresponding to π → π* transitions associated with the aromatic rings. semanticscholar.org Based on similar structures, such as other substituted pyrimidine benzoic acid derivatives, the maximum absorption wavelength (λmax) is anticipated to be in the range of 260-290 nm. nih.gov The exact position and intensity of the absorption bands can be influenced by the solvent used, a phenomenon known as solvatochromism. semanticscholar.org
Crystallographic Analysis of this compound and Related Structures
While a specific crystal structure for this compound is not available in public databases, analysis of related benzoic acid and pyrimidine structures allows for a well-founded prediction of its solid-state conformation. nih.govmdpi.com
It is highly probable that the molecule would crystallize in a centrosymmetric space group, such as P-1 (triclinic) or P2₁/c (monoclinic). mdpi.com A defining feature of carboxylic acids in the solid state is the formation of hydrogen-bonded dimers, where two molecules are linked via strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net This dimerization is a dominant intermolecular interaction that dictates the crystal packing. nih.gov
The molecule itself is expected to be relatively planar, although there will likely be a dihedral angle between the planes of the benzoic acid and pyrimidine rings. nih.govresearchgate.net This twist is a common feature in bi-aryl systems and is influenced by steric hindrance and electronic effects. The crystal packing would be further stabilized by weaker intermolecular interactions, such as C-H···N and C-H···O hydrogen bonds or π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netnih.gov
Powder X-ray Diffraction for Polymorphic and Phase Analysis
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to assess the solid-state nature of a crystalline material. For this compound, a PXRD analysis would provide a unique diffraction pattern, akin to a fingerprint, for its specific crystalline form. This pattern is generated by the constructive interference of X-rays scattered by the repeating atomic planes within the crystal lattice.
The analysis is crucial for identifying different polymorphic forms of the compound. Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties. A screening for polymorphism would involve crystallizing this compound under various conditions (e.g., different solvents, temperatures, and crystallization rates). Each distinct polymorph discovered would exhibit a unique PXRD pattern with characteristic peaks at specific 2θ angles.
Phase analysis using PXRD is employed to determine the purity of a solid sample. The presence of sharp, well-defined peaks indicates a highly crystalline material. Conversely, the absence of sharp peaks and the presence of a broad hump would suggest an amorphous solid. If a sample contained a mixture of different polymorphs or an impurity, the resulting PXRD pattern would be a superposition of the patterns for each individual phase, allowing for their identification and quantification.
Table 1: Hypothetical Powder X-ray Diffraction (PXRD) Data for a Crystalline Form of this compound This table is for illustrative purposes only, as no experimental data has been published.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 8.5 | 10.40 | 65 |
| 12.8 | 6.91 | 100 |
| 17.1 | 5.18 | 80 |
| 21.5 | 4.13 | 45 |
| 25.7 | 3.46 | 95 |
Analysis of Crystal Packing and Intermolecular Interactions in Solid State
The primary interactions expected for this molecule would be hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). This functionality commonly leads to the formation of a robust hydrogen-bonded dimer, where the carboxylic acid groups of two separate molecules interact in a head-to-head fashion.
Beyond this primary motif, the nitrogen atoms within the pyrimidine ring are potential hydrogen bond acceptors, capable of interacting with weaker donors, such as C-H groups on adjacent molecules (C-H···N interactions). The chlorine atom can also participate in halogen bonding or other weak electrostatic interactions.
Table 2: Potential Intermolecular Interactions in the Solid State of this compound This table is a theoretical representation, as no specific crystallographic data is available.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | 2.6 - 2.8 |
| Hydrogen Bond | C-H (Aromatic) | N (Pyrimidine) | 3.0 - 3.5 |
| Halogen Bond | C-Cl | N/O | 2.9 - 3.4 |
Computational Chemistry Investigations on 3 6 Chloropyrimidin 4 Yl Benzoic Acid
Density Functional Theory (DFT) and Quantum Chemical Parameter Derivations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to investigate the structural and electronic properties of molecules. nih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G++(d,p), can reliably predict molecular geometries and a host of quantum chemical parameters that describe a molecule's behavior. researchgate.net For 3-(6-chloropyrimidin-4-yl)benzoic acid, these parameters are crucial for understanding its stability, reactivity, and spectroscopic signatures.
Frontier Molecular Orbitals (FMOs): The electronic characteristics of a molecule are largely governed by its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
While specific DFT calculations for this compound are not widely published, data from analogous aromatic and heterocyclic compounds can provide insight. These calculations would reveal the distribution of electron density in the HOMO and LUMO across the pyrimidine (B1678525) and benzoic acid rings, identifying the most probable sites for nucleophilic and electrophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Energies for Analogous Aromatic Compounds This table presents typical values for related compounds to illustrate the expected data from a DFT analysis of this compound.
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is colored according to the electrostatic potential: red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.net
For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group, highlighting these as key sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential, indicating its role as a hydrogen bond donor.
The acidity constant (pKa) is a fundamental property of the carboxylic acid group. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically using a combination of DFT and a continuum solvation model. While specific predicted values for this compound are not available in the cited literature, the presence of the electron-withdrawing chloropyrimidine ring is expected to increase the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid, resulting in a lower pKa value.
Computational Modeling of Intermolecular Interactions for this compound Analogs
The way molecules interact with each other governs their physical properties and their formation of larger assemblies, such as crystals. Computational modeling is essential for understanding the nature and strength of these intermolecular forces.
Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions within and between molecules. nih.govmdpi.com It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). mdpi.com NCI plots generate surfaces that highlight different types of interactions:
Hydrogen Bonds: Appear as strong, attractive interactions.
Van der Waals Interactions: Visualized as weaker, more diffuse areas.
Steric Repulsion: Indicated by repulsive interactions between crowded atoms.
In a study of cocrystals formed between chlorobenzoic acids and amino-chloropyridines, NCI analysis was used to reproduce and understand the supramolecular assemblies observed in experimental crystal structures. researchgate.net For analogs of this compound, NCI analysis would be instrumental in identifying the key non-covalent interactions, such as C-H···N, C-H···O, and π-π stacking, that direct crystal packing and molecular recognition.
Hydrogen bonds are among the most critical non-covalent interactions, playing a primary role in the formation of predictable supramolecular structures. nih.gov In cocrystals involving carboxylic acids and pyrimidine derivatives, robust hydrogen-bonding synthons, such as the acid-pyrimidine heterosynthon, are commonly observed. nih.govresearchgate.net
For this compound, the carboxylic acid group is a potent hydrogen bond donor (O-H), while the pyrimidine nitrogen atoms are strong acceptors. This functionality strongly suggests the formation of hydrogen-bonded dimers or chains. Computational studies on related systems, like cocrystals of 4-aminobenzoic acid, confirm the prevalence of extensive hydrogen bond networks that define the crystal architecture. researchgate.netnih.gov It is predicted that molecules of this compound would assemble into higher-order structures stabilized by strong O-H···N hydrogen bonds between the carboxylic acid and the pyrimidine ring, potentially forming centrosymmetric dimers or extended chains. uky.edunih.gov
Chemical Reactivity and Derivatization Strategies of 3 6 Chloropyrimidin 4 Yl Benzoic Acid
Nucleophilic Aromatic Substitution Reactions on the 6-Chloropyrimidine Moiety
The pyrimidine (B1678525) ring is an electron-deficient heterocycle, and the presence of the electronegative chlorine atom at the 6-position makes this site highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for the derivatization of the 3-(6-Chloropyrimidin-4-yl)benzoic acid core. The chlorine atom acts as a good leaving group, readily displaced by a variety of nucleophiles.
This reactivity allows for the introduction of diverse functional groups, which is particularly valuable in drug discovery for exploring structure-activity relationships (SAR). For instance, reaction with primary or secondary amines (R¹R²NH) leads to the formation of the corresponding 6-aminopyrimidine derivatives. Similarly, O-nucleophiles (e.g., alcohols, phenols) and S-nucleophiles (e.g., thiols) can be introduced to yield ether and thioether linkages, respectively. The reaction conditions typically involve a base to facilitate the nucleophilic attack and are often carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
The general scheme for this transformation can be represented as follows:
This compound + Nu-H → 3-(6-(Nu)pyrimidin-4-yl)benzoic acid + HCl
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile (Nu-H) | Reagent Type | Product Class |
| R-NH₂ | Primary Amine | 6-(Alkyl/Arylamino)pyrimidine |
| R¹R²NH | Secondary Amine | 6-(Dialkylamino)pyrimidine |
| R-OH | Alcohol/Phenol | 6-(Alkoxy/Aryloxy)pyrimidine |
| R-SH | Thiol | 6-(Alkyl/Arylthio)pyrimidine |
This selective modification of the pyrimidine moiety, while leaving the benzoic acid group intact for subsequent transformations, highlights the strategic value of this scaffold in combinatorial chemistry.
Transformations of the Benzoic Acid Carboxyl Group
The carboxylic acid functional group on the benzene (B151609) ring provides a second major site for derivatization, offering a suite of classical organic transformations.
The carboxyl group can be readily converted into esters and amides, which are common bioisosteres for carboxylic acids in medicinal chemistry.
Esterification is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) under Fischer esterification conditions. nih.gov Alternatively, for more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be employed. researchgate.net
Amidation reactions involve coupling the carboxylic acid with a primary or secondary amine. This transformation is one of the most frequently used reactions in drug discovery. nih.gov It is commonly facilitated by peptide coupling reagents like HATU, HBTU, or EDC in the presence of a non-nucleophilic base such as DIPEA. nih.gov An alternative two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine.
These reactions are highly efficient and tolerate a wide range of functional groups on the incoming alcohol or amine, allowing for the generation of large libraries of ester and amide derivatives.
Table 2: Common Reagents for Esterification and Amidation
| Transformation | Reagents |
| Esterification | R-OH, H₂SO₄ (Fischer) |
| R-OH, DCC, DMAP | |
| Amidation | R¹R²NH, HATU, DIPEA |
| R¹R²NH, EDC, HOBt | |
| 1. SOCl₂ or (COCl)₂ 2. R¹R²NH |
The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting benzyl (B1604629) alcohol derivative, [3-(6-chloropyrimidin-4-yl)phenyl]methanol, offers new opportunities for further functionalization, for example, through etherification or oxidation to an aldehyde. It is important to select a reducing agent that does not affect the chloropyrimidine ring. For instance, catalytic hydrogenation might lead to dechlorination. google.com
Oxidation of the carboxylic acid group itself is not a feasible transformation as it is already in its highest stable oxidation state.
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic aromatic substitution (SEAr) on the benzene ring of this compound is challenging. The benzene ring is substituted with two electron-withdrawing groups: the carboxylic acid and the 6-chloropyrimidin-4-yl moiety. Both groups deactivate the ring towards attack by electrophiles. wikipedia.orglibretexts.org
The carboxylic acid is a meta-directing group, while the pyrimidinyl group is also strongly deactivating. reddit.com Consequently, any electrophilic substitution, such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃), would require harsh reaction conditions. masterorganicchemistry.com The incoming electrophile would be directed to the positions meta to the carboxylic acid group (positions 2 and 6) and ortho/para to the pyrimidinyl substituent. Given the deactivating nature of both substituents, achieving high yields and selectivity for such reactions would be difficult, and side reactions might be prevalent.
Strategic Derivatization and Analogue Generation from this compound
The dual reactivity of this compound makes it an exceptionally useful building block for creating diverse libraries of chemical compounds for high-throughput screening. A common strategy involves a divergent synthetic approach:
Pyrimidine Core Derivatization: A series of nucleophiles are reacted with the 6-chloropyrimidine moiety to create a library of intermediates.
Benzoic Acid Derivatization: Each of these intermediates, now bearing a different substituent at the pyrimidine-6 position, can be reacted with a library of amines or alcohols to generate a large matrix of final amide or ester products.
This strategy allows for the systematic exploration of the chemical space around the core scaffold, which is fundamental to lead optimization in drug discovery. nih.govresearchgate.net
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel chemical cores that retain the essential biological activity of a known active compound while offering improved properties such as potency, selectivity, or pharmacokinetics. nih.gov The this compound framework can serve as a starting point for such an approach.
In a scaffold hopping strategy, the entire pyrimidine-phenyl core could be replaced by other bicyclic or heterocyclic systems that maintain a similar spatial arrangement of key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic/hydrophobic regions). nih.govrsc.orgresearchgate.net For example, the pyrimidine ring might be replaced with a pyridine, triazine, or other nitrogen-containing heterocycle. Similarly, the benzoic acid portion could be replaced by other acidic functional groups or different ring systems. dundee.ac.uk This approach aims to escape existing patent space and discover next-generation compounds with superior drug-like properties.
Combinatorial Chemistry Principles Applied to the Core Structure
Combinatorial chemistry leverages the principles of systematic and repetitive chemical reactions to rapidly generate a large number of diverse, yet structurally related, compounds. The core structure of this compound is exceptionally well-suited for the application of these principles due to its two distinct and orthogonally reactive functional groups: the chloro substituent on the pyrimidine ring and the carboxylic acid on the phenyl ring.
This dual reactivity allows for a two-dimensional combinatorial library synthesis. In the first dimension, the carboxylic acid can be converted into a variety of functional groups, such as esters, amides, or thioesters, by reacting it with a diverse set of alcohols, amines, or thiols, respectively. Each of these reactions introduces a new "R1" group, diversifying this portion of the molecule.
In the second dimension, the chlorine atom at the 6-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, to displace the chloride and form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This introduces a second point of diversity, represented by an "R2" group.
The general scheme for such a combinatorial approach can be visualized as follows:
A generalized scheme for the two-dimensional combinatorial derivatization of this compound.By employing a matrix-based approach where a set of 'm' different building blocks are reacted at the carboxylic acid site and a set of 'n' different nucleophiles are reacted at the chloropyrimidine site, a library of m x n distinct compounds can be rapidly synthesized. This strategy is highly valuable in drug discovery, particularly in the optimization of lead compounds where the systematic exploration of chemical space around a core scaffold is required. For instance, similar pyrimidine-based scaffolds are central to the development of various kinase inhibitors, and combinatorial approaches are instrumental in identifying the optimal substituents for potency and selectivity.
Table 1: Exemplary Building Blocks for Combinatorial Library Synthesis
| Reaction Site | Reagent Type | Examples of Building Blocks |
| Carboxylic Acid | Alcohols (for esterification) | Methanol, Ethanol, Isopropanol, Benzyl alcohol |
| Amines (for amidation) | Aniline, Piperidine, Morpholine, Benzylamine | |
| 6-Chloro Position | Amines (for SNAr) | 4-Fluoroaniline, 3-Aminopyridine, Cyclopropylamine |
| Thiols (for SNAr) | Thiophenol, Benzyl mercaptan |
Regioselective Functionalization and Diversification
Regioselectivity, the control of the site of chemical reactivity in a molecule with multiple reactive centers, is a critical aspect of the derivatization of this compound. The pyrimidine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution. The chlorine atom at the 6-position serves as a good leaving group for such reactions.
A key strategy for the regioselective functionalization of this core structure involves palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki coupling reaction, which couples an organoboron compound with an organic halide, can be employed to introduce new aryl or heteroaryl groups at the 6-position of the pyrimidine ring.
A study on the microwave-assisted regioselective Suzuki coupling of 2,4-dichloropyrimidines demonstrated the preferential reactivity of the C4 position. mdpi.comresearchgate.net In the context of this compound, this inherent reactivity difference can be exploited. While the target molecule has a chlorine at the 6-position (equivalent to the 4-position in a 2,4-dichloropyrimidine (B19661) system due to numbering conventions), the principles of regioselectivity remain applicable. The reaction of a related compound, 2,4-dichloropyrimidine, with 3-(methoxycarbonyl)phenylboronic acid under palladium catalysis selectively yields the C4-substituted product. mdpi.com This highlights the ability to selectively functionalize one position of a dihalopyrimidine, a strategy that can be extended to the target molecule.
For this compound, a regioselective Suzuki coupling with a boronic acid (R-B(OH)2) would proceed as follows:
Regioselective Suzuki coupling at the C6 position of this compound.This regioselective functionalization leaves the carboxylic acid group untouched, allowing for subsequent derivatization at that site. This sequential modification provides a powerful strategy for creating complex molecules with precisely controlled architecture.
Beyond the Suzuki reaction, other palladium-catalyzed cross-coupling reactions can also be employed for regioselective diversification. The Sonogashira coupling, which couples a terminal alkyne with an organic halide, can be used to introduce alkynyl moieties. rsc.orgelsevierpure.combepls.comnih.govrsc.org The Buchwald-Hartwig amination allows for the regioselective formation of carbon-nitrogen bonds with a wide range of amine nucleophiles. semanticscholar.org
The ability to perform these reactions regioselectively is often dependent on the choice of catalyst, ligands, and reaction conditions. By carefully tuning these parameters, chemists can direct the functionalization to the desired position, enabling the synthesis of a diverse array of derivatives from the common this compound core. This control is paramount in the development of new pharmaceuticals, where specific structural features are often required for biological activity. The synthesis of various kinase inhibitors, for example, heavily relies on such regioselective cross-coupling strategies to build the final complex molecules. google.comgoogle.comed.ac.ukresearchgate.net
Applications in Chemical Research and Advanced Materials
Role in Medicinal Chemistry Scaffold Design and Lead Compound Generation
In the realm of medicinal chemistry, 3-(6-chloropyrimidin-4-yl)benzoic acid serves as a privileged scaffold for the design and synthesis of new therapeutic agents. A scaffold is a core molecular structure upon which various functional groups can be appended to create a library of related compounds. The inherent biological relevance of its constituent pyrimidine (B1678525) and benzoic acid moieties makes this compound a strategic starting point for drug discovery programs.
The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous approved drugs. scispace.com This prevalence has rendered pyrimidine a "privileged pharmacophore" in drug discovery, meaning it is a structural framework that is frequently found to bind to a variety of biological targets. The pyrimidine core within this compound provides a rigid and planar scaffold with strategically positioned nitrogen atoms that can act as hydrogen bond acceptors, a crucial interaction for molecular recognition at protein binding sites.
The chlorine atom at the 6-position of the pyrimidine ring is a key reactive handle. It is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of a wide range of substituents. This reactivity enables the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize compound properties such as potency, selectivity, and pharmacokinetic profiles. For instance, the chlorine can be displaced by amines, alcohols, thiols, and other nucleophiles to generate a diverse library of derivatives. This strategic diversification is a cornerstone of modern medicinal chemistry for the identification of lead compounds.
The benzoic acid moiety of this compound offers another critical point for molecular modification and interaction with biological targets. The carboxylic acid group can participate in a variety of non-covalent interactions, including hydrogen bonding and ionic interactions, with amino acid residues in a protein's active site. nih.gov This makes it a key feature for anchoring the molecule to its target.
A variety of benzoic acid derivatives have been investigated for their potential as therapeutic agents, with some showing promise in the treatment of cancer and other diseases. preprints.org The systematic exploration of derivatives of the benzoic acid portion of this compound is a viable strategy for the development of novel drug candidates.
The exploration of chemical space around the this compound scaffold is essential for identifying novel compounds with desired biological activities. Several methodologies can be employed for the diversification of this core structure.
One primary approach is parallel synthesis , where the reactive chloro and carboxylic acid functionalities are used to generate a library of compounds. For example, the pyrimidine core can be reacted with a variety of amines, while the benzoic acid is coupled with a diverse set of alcohols or amines to create a grid of novel molecules. This allows for the rapid exploration of a wide range of chemical substituents and their impact on biological activity.
Scaffold hopping is another powerful strategy in drug discovery. dntb.gov.ua This involves replacing the core scaffold of a known active compound with a different one while maintaining the key pharmacophoric features. This compound can serve as a novel scaffold to replace existing ones in known drug classes, potentially leading to compounds with improved properties, such as enhanced potency, reduced side effects, or a different intellectual property landscape.
Fragment-based drug discovery (FBDD) can also utilize this compound. The pyrimidine and benzoic acid fragments of the molecule can be considered as starting points for building more complex and potent inhibitors. By identifying weak-binding fragments that interact with a biological target, these can be grown or linked together to create a higher-affinity lead compound. The this compound scaffold provides a pre-validated starting point for such fragment elaboration.
Below is an interactive data table summarizing potential diversification strategies for this compound:
| Diversification Site | Reaction Type | Potential Reactants | Desired Outcome |
| 6-Chloro position on Pyrimidine | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Explore interactions with target protein, modulate solubility and lipophilicity |
| Carboxylic Acid on Benzoic Moiety | Esterification | Alcohols | Prodrug strategy, improve cell permeability |
| Carboxylic Acid on Benzoic Moiety | Amidation | Amines | Introduce new hydrogen bonding interactions, alter physicochemical properties |
| Aromatic Ring of Benzoic Moiety | Electrophilic Aromatic Substitution | Halogens, Nitro groups | Fine-tune electronic properties and binding interactions |
Supramolecular Chemistry and Crystal Engineering Involving this compound
The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. Crystal engineering, a sub-discipline of supramolecular chemistry, involves the design and synthesis of crystalline solids with desired structures and properties. This compound is a promising candidate for crystal engineering due to its ability to form robust and predictable intermolecular interactions.
Cocrystallization is a technique used to combine two or more different molecules in a single crystal lattice in a stoichiometric ratio. nih.gov This can be used to modify the physicochemical properties of a compound, such as its solubility, melting point, and stability, without altering its covalent structure. nih.gov The benzoic acid moiety of this compound is an excellent hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are hydrogen bond acceptors. This combination of functional groups makes it an ideal candidate for forming cocrystals with a variety of coformers, including other organic acids, bases, and neutral molecules.
Molecular salt formation occurs when there is a proton transfer from an acidic to a basic site between two molecules. Given that this compound possesses both an acidic carboxylic acid group and a basic pyrimidine ring, it has the potential to form molecular salts with other acidic or basic compounds. The formation of a cocrystal versus a molecular salt can often be predicted by the difference in the pKa values of the interacting functional groups.
The table below provides examples of potential coformers for this compound and the likely type of interaction.
| Coformer Type | Example Coformer | Primary Interaction | Potential Outcome |
| Carboxylic Acid | Adipic Acid | Hydrogen Bonding | Cocrystal |
| Amine | 4,4'-Bipyridine | Hydrogen Bonding/Proton Transfer | Cocrystal or Molecular Salt |
| Neutral | Urea | Hydrogen Bonding | Cocrystal |
The predictable hydrogen bonding patterns of the carboxylic acid and pyrimidine groups in this compound can be exploited to construct complex and well-defined supramolecular architectures . For example, the carboxylic acid groups can form dimeric structures through hydrogen bonding, a common motif in the solid-state structures of carboxylic acids. These dimers can then be further assembled into larger structures through interactions involving the pyrimidine ring.
The nitrogen atoms of the pyrimidine ring can participate in hydrogen bonding with donor groups from neighboring molecules, leading to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks. nih.gov The presence of the chlorine atom also introduces the possibility of halogen bonding, a non-covalent interaction that can be used to direct the assembly of molecules in the solid state. Furthermore, the aromatic nature of both the pyrimidine and phenyl rings allows for π-π stacking interactions, which can further stabilize the resulting supramolecular structures. By carefully selecting coformers and crystallization conditions, it is possible to engineer a wide variety of supramolecular architectures with tailored properties for applications in areas such as materials science and gas storage.
Influence of Non-Covalent Interactions on Self-Assembly
The self-assembly of this compound into ordered supramolecular structures is governed by a variety of non-covalent interactions. The molecule's distinct functional groups—the carboxylic acid, the chloropyrimidine ring, and the benzene (B151609) ring—provide multiple sites for hydrogen bonding, π-π stacking, and halogen interactions.
The carboxylic acid group is a primary driver of self-assembly through strong O-H···O or O-H···N hydrogen bonds, often leading to the formation of dimeric synthons or extended one-dimensional chains. The nitrogen atoms on the pyrimidine ring act as effective hydrogen bond acceptors. Furthermore, weaker C-H···N and C-H···O interactions contribute to the stability and specificity of the resulting architectures.
Aromatic π-π stacking is another crucial interaction, occurring between the electron-deficient pyrimidine rings and the electron-rich benzene rings, or between adjacent pyrimidine rings. These interactions help to stabilize the assembly of molecular columns or layers. For instance, in analogous chloropyrimidine structures, π-π stacking between pyrimidine rings has been observed with centroid-centroid distances around 3.588 Å, contributing significantly to the stability of the crystal packing nih.gov.
| Interaction Type | Participating Functional Groups | Influence on Self-Assembly |
|---|---|---|
| Hydrogen Bonding (Strong) | Carboxylic acid (O-H donor), Carboxylate (O acceptor), Pyrimidine (N acceptor) | Formation of robust dimers and 1D chains. |
| Hydrogen Bonding (Weak) | Aromatic C-H donors, Pyrimidine N acceptors, Carboxylate O acceptors | Provides additional stability and directional control to the packing. |
| π-π Stacking | Pyrimidine ring, Benzene ring | Stabilizes columnar or layered structures. nih.gov |
| Halogen Bonding / Contacts | Chlorine atom | Links adjacent molecular assemblies into 2D or 3D networks. nih.gov |
Coordination Chemistry of this compound as a Ligand
As a ligand in coordination chemistry, this compound is particularly valuable due to its bifunctional nature. It possesses both a carboxylate group, which is a hard oxygen donor, and pyrimidine nitrogen atoms, which are softer nitrogen donors. This "pyridyl–carboxylate type" structure allows it to bridge multiple metal centers, facilitating the construction of coordination polymers and metal-organic frameworks (MOFs) nih.gov.
Design Principles for Metal Complexes Incorporating this compound
The design of metal complexes with this ligand is based on fundamental principles of coordination chemistry, including Hard and Soft Acids and Bases (HSAB) theory and the predictable geometry of the ligand.
Coordination Sites: The primary coordination sites are the deprotonated carboxylate group and the nitrogen atoms of the pyrimidine ring. The carboxylate group is a versatile coordination site, capable of adopting monodentate, bidentate chelating, or bridging coordination modes mdpi.com. The pyrimidine ring offers additional nitrogen donor sites for coordination.
HSAB Principle: The harder oxygen atoms of the carboxylate group are expected to preferentially coordinate to harder metal ions (e.g., lanthanides, early transition metals), while the softer nitrogen atoms of the pyrimidine ring can coordinate to softer d-block metals nih.gov. This allows for the potential design of heterometallic d-f coordination polymers.
Structural Directing Role: The V-shaped conformation of the ligand, with a defined angle between the benzoic acid and pyrimidine moieties, acts as a structural director, influencing the topology and dimensionality of the resulting coordination network. This predictability is essential for the rational design of functional materials nih.gov.
| Coordination Site | Donor Atom(s) | Typical Coordination Modes | Preferred Metal Ion Type (HSAB) |
|---|---|---|---|
| Carboxylate | Oxygen | Monodentate, Bidentate (Chelating/Bridging), Syn-Syn/Syn-Anti Bridging | Hard acids (e.g., Zn²⁺, Cd²⁺, Ln³⁺) |
| Pyrimidine | Nitrogen | Monodentate | Borderline/Soft acids (e.g., Cu²⁺, Ag⁺, Ni²⁺) |
Potential in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of this compound to act as a linker between metal ions makes it an excellent candidate for constructing Metal-Organic Frameworks (MOFs) and coordination polymers rsc.org. MOFs are crystalline porous materials built from metal ions or clusters connected by organic ligands rsc.orgnih.gov.
The ligand's rigidity and defined geometry can lead to the formation of robust 2D or 3D frameworks with specific topologies. Research on analogous ligands, such as 3-nitro-4-(pyridin-4-yl)benzoic acid, has demonstrated that by varying the metal ion (e.g., Cd(II), Ni(II)) and synthesis conditions, it is possible to create MOFs with different and predictable network structures, such as dia, pcu, or sql topologies nih.gov. These frameworks can possess permanent porosity, making them potentially useful for applications in gas storage and separation. For example, some frameworks built from similar ligands have shown good selectivity for CO2 over N2 nih.gov. The combination of metal centers and the conjugated organic system of the ligand could also impart interesting magnetic or luminescent properties to the resulting MOFs nih.govmdpi.com.
Exploration of this compound in Advanced Materials Research
The exploration of this compound extends into the broader field of advanced materials research. Its structural motifs are found in compounds developed for various functional applications.
As a building block for MOFs, it contributes to a class of materials widely studied for catalysis, gas storage, and sensing mdpi.com. The functionalization of the ligand, or the pores within the resulting MOF, could lead to materials with tailored properties for specific applications.
Furthermore, the conjugated π-system of the ligand, encompassing both the benzene and pyrimidine rings, suggests potential for creating photoluminescent materials. Coordination polymers based on organic linkers with extensive conjugated systems often exhibit strong emission properties, which can be tuned by the choice of the metal ion and the rigidity of the final structure nih.gov.
While direct applications are still under exploration, the core structure of this compound is related to molecules investigated in medicinal chemistry. This suggests its potential use as a monomer or component in the synthesis of functional polymers or materials intended for biomedical applications, such as specialized drug delivery systems where the material framework is an active component researchgate.net.
Future Research Directions and Uncharted Avenues
Development of Novel and Atom-Economical Synthetic Pathways
The pursuit of sustainable and efficient chemical manufacturing necessitates the development of synthetic routes that are both novel and atom-economical. For 3-(6-chloropyrimidin-4-yl)benzoic acid, future research should focus on moving beyond traditional multi-step procedures that may involve hazardous reagents and generate significant waste. Green chemistry principles offer a guiding framework for this endeavor. rasayanjournal.co.inpjoes.combenthamdirect.com
Key areas for investigation include:
One-Pot, Multi-Component Reactions: Designing a convergent synthesis where multiple starting materials react in a single vessel to form the target molecule would significantly enhance efficiency. researchgate.net This approach minimizes intermediate isolation and purification steps, thereby reducing solvent usage and waste generation.
Catalytic C-H Functionalization: Exploring the direct functionalization of C-H bonds on the pyrimidine (B1678525) or benzoic acid rings could provide more direct and atom-economical routes to derivatives. researchgate.net This would circumvent the need for pre-functionalized starting materials.
Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability. acs.orgacs.orgmdpi.com
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and often lead to cleaner reaction profiles. mdpi.comresearchgate.netresearchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multi-Component Reactions | Increased efficiency, reduced waste, simplified workup | Identification of suitable starting materials and catalysts |
| Catalytic C-H Functionalization | High atom economy, access to novel derivatives | Development of selective and robust catalytic systems |
| Flow Chemistry | Improved control, enhanced safety, scalability | Optimization of reactor design and reaction conditions |
| Microwave/Ultrasound | Accelerated reaction rates, improved yields | Investigation of solvent effects and power optimization |
Integration with Automated Synthesis and High-Throughput Experimentation
The complexity of exploring the vast chemical space accessible from this compound necessitates the adoption of modern automation and high-throughput techniques. These technologies can dramatically accelerate the discovery and optimization of new derivatives with desired properties.
Future research in this area should encompass:
Robotic Synthesis Platforms: Employing robotic systems for the automated synthesis of libraries of this compound derivatives would enable the rapid generation of a multitude of analogs for screening. nih.govnih.govresearchgate.net
High-Throughput Screening (HTS): Developing and implementing HTS assays to rapidly evaluate the biological or material properties of the synthesized libraries is crucial for identifying lead compounds. nih.govnih.gov
Machine Learning-Guided Optimization: Integrating machine learning algorithms with automated synthesis can create self-optimizing systems that intelligently explore reaction conditions and molecular designs to achieve desired outcomes more efficiently. researchgate.net
| Technology | Application to this compound | Potential Impact |
| Automated Synthesis | Rapid generation of derivative libraries | Accelerated discovery of new compounds |
| High-Throughput Screening | Efficient evaluation of biological or material properties | Faster identification of lead candidates |
| Machine Learning | Predictive modeling for reaction optimization and property prediction | More efficient and targeted research |
Advanced Computational Insights for Predictive Chemical Design
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental efforts and reducing the need for trial-and-error synthesis. For this compound, computational studies can provide invaluable insights into its reactivity, electronic structure, and potential interactions with biological targets or material interfaces.
Key computational approaches to be explored include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties, reactivity indices, and spectroscopic signatures of this compound and its derivatives. nih.govrsc.orgresearchgate.netmodern-journals.com This can help in understanding its chemical behavior and designing molecules with specific electronic characteristics.
Molecular Docking and Dynamics: For biological applications, molecular docking can predict the binding modes of derivatives to target proteins, while molecular dynamics simulations can provide insights into the stability and dynamics of these interactions. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of derivatives with their biological activity or other properties, QSAR models can be developed to predict the activity of novel, unsynthesized compounds. nih.gov
| Computational Method | Information Gained | Application in Research |
| Quantum Chemistry (DFT) | Electronic structure, reactivity, spectroscopic properties | Guiding synthesis, understanding reaction mechanisms |
| Molecular Docking/Dynamics | Binding modes, interaction stability with biological targets | Virtual screening, lead optimization in drug discovery |
| QSAR | Predictive models for biological activity or properties | Prioritizing synthetic targets, designing more potent compounds |
Exploration of Emerging Chemical Applications beyond Current Scopes
While the current applications of pyrimidine derivatives are extensive, particularly in medicinal chemistry, the unique structural features of this compound may open doors to novel and emerging applications. mdpi.comnih.govmdpi.com
Future research should venture into uncharted territories such as:
Materials Science: The rigid, aromatic nature of the molecule, coupled with its potential for coordination through the nitrogen atoms and the carboxylic acid group, makes it a candidate for the development of metal-organic frameworks (MOFs), polymers, or functional dyes.
Agrochemicals: The pyrimidine core is present in various herbicides and fungicides. researchgate.net Screening derivatives of this compound for agrochemical activity could lead to the discovery of new crop protection agents.
Molecular Probes: The molecule could be functionalized with fluorescent or other reporter groups to serve as a chemical probe for studying biological processes or for use in chemical sensing applications.
| Application Area | Rationale | Research Direction |
| Materials Science | Rigid structure, coordination sites | Synthesis and characterization of MOFs and polymers |
| Agrochemicals | Known activity of pyrimidine scaffolds | Screening for herbicidal and fungicidal properties |
| Molecular Probes | Functionalizable scaffold | Development of fluorescent and responsive derivatives |
Synergistic Research at the Interface of Organic, Inorganic, and Computational Chemistry
The most profound discoveries often arise from interdisciplinary research. The future of research on this compound lies in the synergistic integration of organic synthesis, inorganic chemistry, and computational modeling.
This synergistic approach would involve:
Organic Synthesis: To create a diverse library of derivatives with tailored functionalities.
Inorganic Chemistry: To explore the coordination chemistry of these derivatives with various metal ions, leading to the formation of novel complexes or materials with interesting catalytic, magnetic, or optical properties.
Computational Chemistry: To model and predict the outcomes of both the organic reactions and the inorganic coordination, thereby guiding the experimental design and providing a deeper understanding of the underlying chemical principles. nih.govresearchgate.net
The C-C bond formation is a fundamental transformation in organic synthesis, and exploring novel catalytic methods for the arylation of the chloropyrimidine ring is a key area for future work. researchgate.netnih.govnih.govunipv.it
| Discipline | Contribution | Example Research Project |
| Organic Chemistry | Synthesis of novel ligands | Design and synthesis of chiral derivatives |
| Inorganic Chemistry | Formation of metal complexes | Investigation of the catalytic activity of metal complexes |
| Computational Chemistry | Predictive modeling and mechanistic insights | DFT calculations to predict complex geometry and reactivity |
By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations at the forefront of chemical science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(6-Chloropyrimidin-4-yl)benzoic acid, and how are reaction conditions optimized?
- Methodological Answer : A typical synthesis involves condensation of 4-chlorobenzaldehyde derivatives with aminopyridine intermediates, followed by cyclization. Catalysts like palladium or copper are critical for cross-coupling steps, and solvents such as DMF or toluene are used to enhance reaction efficiency. Optimization includes adjusting catalyst loading (e.g., 5–10 mol%), solvent polarity, and temperature (80–120°C) to improve yield (≥70%) and purity .
Q. How can X-ray crystallography using SHELX software determine the crystal structure of this compound?
- Methodological Answer : SHELXL is widely used for refining small-molecule structures. Key steps include:
- Data collection: High-resolution diffraction data (≤1.0 Å) for accurate electron density mapping.
- Structure solution: Use SHELXD for phase determination.
- Refinement: Iterative cycles in SHELXL to adjust atomic positions and thermal parameters.
- Validation: Check for R-factor convergence (<0.05) and CCDC deposition .
Q. What HPLC parameters are recommended for quantifying this compound in synthetic mixtures?
- Methodological Answer : A validated HPLC method includes:
- Column: C18 reverse-phase (250 mm × 4.6 mm, 5 µm).
- Mobile phase: Acetonitrile/0.1% phosphoric acid (60:40 v/v).
- Flow rate: 1.0 mL/min, detection at 254 nm.
- Validation: Recovery rate 98–103%, RSD <1.2% for precision .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved during structure refinement?
- Methodological Answer : For disordered regions:
- Use PART instructions in SHELXL to model split positions.
- Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters.
- For twinning: Implement TWIN/BASF commands with HKLF5 data. Validate using R1(wR2) < 0.15/0.20 and a Flack parameter near zero .
Q. What strategies are effective for interpreting conflicting bioactivity data (e.g., inconsistent IC50 values) in enzyme inhibition studies?
- Methodological Answer :
- Replicate assays under standardized conditions (pH 7.4, 37°C).
- Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm binding.
- Analyze structure-activity relationships (SAR) via molecular docking (AutoDock Vina) to identify steric/electronic mismatches .
Q. How can LC-MS/MS be utilized to characterize degradation products of this compound under stressed conditions?
- Methodological Answer :
- Stress testing: Expose the compound to heat (60°C), acid/alkali (0.1M HCl/NaOH), and UV light.
- LC conditions: C18 column, gradient elution (water/methanol + 0.1% formic acid).
- MS/MS: ESI+ mode, precursor ion m/z 279 → product ions (e.g., m/z 154 for chloropyrimidine cleavage). Identify fragments using NIST/MS-DIAL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
